molecular formula C12H18O3 B8722921 methyl 6-oxospiro[4.5]decane-7-carboxylate

methyl 6-oxospiro[4.5]decane-7-carboxylate

Cat. No. B8722921
M. Wt: 210.27 g/mol
InChI Key: DCMFWBFWNUXONG-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a suspension of 60% sodium hydride (4.59 g) and potassium tert-butoxide (1.52 g) in tetrahydrofuran (100 mL) was added dimethyl carbonate (7.89 mL) under argon atmosphere at 85° C. To this mixture was added dropwise a solution of spiro[4.5]decan-6-one (8.74 g) obtained in the same manner as in Step 1 in tetrahydrofuran (70 mL) over 1.5 hours. The reaction mixture was heated under reflux for 3 hours. After ice-cooling, to the reaction mixture were added successively acetic acid (7.3 mL), water (85 mL) and ethyl acetate (175 mL), followed by separation of the organic layer. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:100 to 1:90) to give 6-oxo-spiro[4.5]decane-7-carboxylic acid methyl ester (9.99 g).
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.89 mL
Type
reactant
Reaction Step Two
Quantity
8.74 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
175 mL
Type
solvent
Reaction Step Five
Name
Quantity
85 mL
Type
solvent
Reaction Step Five
Quantity
7.3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC(C)([O-])C.[K+].[C:9](=[O:14])([O:12][CH3:13])OC.[CH2:15]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][C:20]2=[O:25])[CH2:18][CH2:17][CH2:16]1>O1CCCC1.C(OCC)(=O)C.O.C(O)(=O)C>[CH3:13][O:12][C:9]([CH:21]1[CH2:22][CH2:23][CH2:24][C:19]2([CH2:15][CH2:16][CH2:17][CH2:18]2)[C:20]1=[O:25])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.89 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
8.74 g
Type
reactant
Smiles
C1CCCC12C(CCCC2)=O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
85 mL
Type
solvent
Smiles
O
Name
Quantity
7.3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling, to the reaction mixture
CUSTOM
Type
CUSTOM
Details
followed by separation of the organic layer
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:100 to 1:90)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(C2(CCCC2)CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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